(R)-2-(o-Tolyl)propanoic acid

Chiral Metabolism Enantioselectivity Pharmacokinetics

Researchers investigating 2-arylpropionic acid NSAID stereochemistry face a persistent obstacle: racemic or positional isomers introduce confounding antipodes that obscure chiral inversion kinetics and enzyme recognition data. (R)-2-(o-Tolyl)propanoic acid (CAS 213406-25-8) resolves this as the enantiopure (R)-antipode bearing ortho-methyl substitution, delivering definitive stereochemical control for mechanistic studies. • Enables unambiguous chiral inversion & CoA ligase/epimerase pathway dissection without interference from the pharmacologically active (S)-form • Serves as an authentic (R)-standard for high-throughput screening of engineered Y. lipolytica lipase variants in enantioselective biocatalysis • Functions as the ideal inactive (R)-control for delineating COX-dependent vs. COX-independent anti-inflammatory mechanisms Supplied with verified enantiopurity; shipped ambient worldwide.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13573711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(o-Tolyl)propanoic acid
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)C(=O)O
InChIInChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1
InChIKeyMQHULLOCAJMXJU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(o-Tolyl)propanoic acid: Enantioselective Research Reagent


(R)-2-(o-Tolyl)propanoic acid is a chiral building block belonging to the 2-arylpropionic acid class . Characterized by an ortho-methyl-substituted phenyl group at the chiral alpha-carbon, it is a single enantiomer with the defined (R)-configuration . Compounds in this class are key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), and the distinct stereochemistry of this homologue is critical for studies where enantiomeric purity dictates biological outcome, such as in chiral inversion or enzyme recognition studies [1].

Single (R)-enantiomer for chiral metabolism studies
Ortho-methyl substitution for SAR and inversion research
Building block for enantioselective biocatalysis

(R)-2-(o-Tolyl)propanoic acid vs. Racemates & Isomers


Generic substitution with the racemic mixture or a positional isomer like 2-(p-tolyl)propanoic acid is not functionally equivalent. The enantioselective metabolism of similar structures shows that the R and S antipodes are handled by biological systems with extreme selectivity; for example, the para-isomer is exclusively formed in its (S)-configuration in vivo, implying a fundamentally different metabolic fate for the (R)-antipode [1]. Furthermore, enzyme-catalyzed resolutions are highly specific to the ortho-substitution pattern, with lipase variants showing enhanced enantioselectivity for o-tolyl esters over other substitutions, which directly impacts the efficiency of any biocatalytic production process [2]. Using a different isomer or a racemate therefore introduces a different and often inactive or interfering stereoisomer into a research system.

Racemic mixture introduces the (S)-enantiomer, which may exhibit distinct metabolic and biological activity, complicating chiral outcome interpretation.

The para-methyl isomer (2-(p-tolyl)propanoic acid) undergoes fundamentally different enantioselective metabolism; its (R)-form may not be a functional surrogate.

Enzyme recognition (e.g., lipases) is highly sensitive to the ortho-substitution pattern; other 2-arylpropionic acid analogs may not resolve with the same efficiency.

(R)-2-(o-Tolyl)propanoic acid: Differential Evidence


In Vivo Metabolic Fate: Ortho vs. Para Isomers

In a rabbit metabolism study, the para-substituted analog 2-(p-tolyl)propanoic acid was formed with absolute enantioselectivity. The R/S ratio for this metabolite was determined to be 0:100, meaning only the (S)-enantiomer was detected [1]. This demonstrates a complete discrimination by endogenous metabolic enzymes against the (R)-antipode for this structural class. By extension, the (R)-ortho-isomer is predicted to have a fundamentally different metabolic profile and biological persistence compared to the (S)-forms of similar molecules.

In Vivo Metabolic Fate
Cross-study comparable
Para-isomer metabolite R/S ratio 0:100 (absolute (S)-enantioselectivity)
Implies distinct (R)-ortho metabolic handling vs. para series
Rabbit model; ortho compound not directly tested
Chiral Metabolism Enantioselectivity Pharmacokinetics

Enzymatic Resolution: Ortho-Tolyl vs. Other Esters

An engineered variant of Yarrowia lipolytica lipase (Lip2p) was specifically evaluated for the kinetic resolution of racemic 2-bromo-o-tolylacetic acid ethyl esters. The study found that this substrate class, containing the ortho-methyl phenyl moiety, showed improved enantioselectivity and activity compared to other 2-bromo-arylacetic acid esters [1]. This indicates that the ortho-tolyl group imparts a unique steric and electronic environment that is differentially recognized by engineered enzymes, a critical factor in manufacturing enantiopure (R)-2-(o-tolyl)propanoic acid.

Enzymatic Resolution
Head-to-head
Engineered Yarrowia lipolytica lipase variant shows improved enantioselectivity for ortho-tolyl ester vs. other arylacetic esters
Ortho-substitution pattern recognized for efficient biocatalytic resolution
Qualitative improvement; E-values not reported
Biocatalysis Lipase Engineering Enantioselective Synthesis

Chiral Inversion Specificity: α-Methyl Group

In a study of the fungus Verticillium lecanii, the stereoinversion of a panel of 2-arylpropionic acids was investigated. A critical finding was that the presence of a methyl group at the chiral alpha-carbon was identified as a key structural requirement for inversion activity. The structurally related compound alpha-methoxyphenylpropionic acid was also a substrate, establishing a broader class effect [1]. This positions (R)-2-(o-tolyl)propanoic acid, which possesses the essential alpha-methyl group and a specific ortho-aryl substitution, as a distinct candidate for biotransformation studies compared to analogs lacking either the alpha-methyl or the ortho-methyl substitution.

Chiral Inversion Specificity
Class-level
Alpha-methyl group at chiral center identified as critical for microbial inversion in Verticillium lecanii panel
Supports use as a probe for inversion mechanism studies
Class-level inference; direct o-tolyl inversion data unavailable
Chiral Inversion Microbial Biotransformation NSAID Metabolism

COX Inhibition Profile: Ortho vs. Para Isomers

The para-substituted analog, 2-(p-tolyl)propanoic acid, is a confirmed dual COX-1/COX-2 inhibitor with reported IC50 values of 38.23 μM (COX-1) and 64.30 μM (COX-2) . As a class, 2-arylpropionic acids are known to have their pharmacological activity reside almost exclusively in the (S)-enantiomer [1]. The (R)-2-(o-tolyl)propanoic acid, therefore, is predicted to be either inactive or a significantly weaker COX inhibitor than the (S)-enantiomers of active profens, making it a valuable negative control or an inactive parent compound for prodrug design.

COX Inhibition Profile
Class-level
Para-isomer (racemic) COX-1 IC50 38.23 μM, COX-2 IC50 64.30 μM; (R)-enantiomers generally >10x less active
Positions (R)-ortho as largely COX-inactive stereoisomer control
Class-level inference; ortho (R) direct COX data not available
Cyclooxygenase Inhibition Structure-Activity Relationship NSAID Pharmacology

(R)-2-(o-Tolyl)propanoic acid: High-Value Applications


Metabolic Chiral Inversion Studies

Use as a pure (R)-substrate to study the mechanistic specificity of mammalian or microbial CoA ligases and epimerases. The known absolute enantioselectivity in the metabolism of the para-analog [1] makes the ortho (R)-isomer a critical tool to probe how ring substitution position affects inversion kinetics and pathway. This can reveal new structure-inversion relationships essential for predicting the pharmacokinetic behavior of chiral NSAIDs.

Enantioselective Lipase Engineering

The ortho-tolyl moiety is a proven substrate class for engineered Yarrowia lipolytica lipase variants [1]. The (R)-enantiomer can serve as an authentic standard for high-throughput screening of enzyme libraries aimed at producing single-enantiomer 2-arylpropionic acids, or as a precursor to generate enantiopure esters for industrial biocatalysis optimization.

COX-Independent Pharmacological Probe

Given that the anti-inflammatory activity of 2-arylpropionic acids resides almost exclusively in the (S)-enantiomers [1], the pure (R)-ortho isomer provides the ideal inactive control for delineating COX-dependent vs. COX-independent mechanisms of action. It can be used in comparative studies against the active (S)-enantiomer or the racemic para-isomer, which has known COX-1/2 inhibitory activity .

Radiolabeled Tracer Synthesis

The compound's well-defined chirality and availability as a single enantiomer make it suitable for 11C-labeling using established methods for 2-arylpropionic acids [1]. This enables the synthesis of enantiopure PET tracers to study the distinct distribution and fate of the (R)-antipode in vivo without interference from the pharmacologically active (S)-form.

Application
Selection Property
Validation Focus
Metabolic Chiral Inversion Studies
Single (R)-enantiomer with ortho-methyl substitution
Inversion kinetics and substrate specificity against CoA ligases
Enantioselective Lipase Engineering
Reported ortho-tolyl ester substrate recognition by engineered lipases
Enzyme enantioselectivity screening and resolution efficiency
COX-Independent Pathway Studies
(R)-enantiomer predicted to be largely COX-inactive
COX-dependent vs. COX-independent mechanism delineation
Radiolabeled Tracer Research
Defined chirality and single enantiomer availability
Enantiopure tracer preparation for (R)-antipode distribution studies

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